molecular formula C7H7F2NO B2518063 2-(1,1-Difluoroethyl)pyridin-4-OL CAS No. 1783722-86-0

2-(1,1-Difluoroethyl)pyridin-4-OL

Cat. No. B2518063
CAS RN: 1783722-86-0
M. Wt: 159.136
InChI Key: JSEOXILDUHSBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Difluoroethyl)pyridin-4-ol is a chemical compound with the CAS Number: 1783722-86-0 . It has a molecular weight of 159.14 and its IUPAC name is 2-(1,1-difluoroethyl)pyridin-4-ol .


Molecular Structure Analysis

The InChI code for 2-(1,1-Difluoroethyl)pyridin-4-ol is 1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Computational Chemistry and Quantum Mechanics

Theoretical studies involving quantum mechanics often require accurate force field parameters for molecular simulations. Researchers can use 2-(1,1-Difluoroethyl)pyridin-4-OL as a model compound to develop force fields specific to fluorinated heterocycles. These force fields aid in predicting molecular behavior, solvation energies, and intermolecular interactions.

For additional details, you can find the compound information at Sigma-Aldrich .

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific details of the MSDS for 2-(1,1-Difluoroethyl)pyridin-4-ol are not available in the search results.

properties

IUPAC Name

2-(1,1-difluoroethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEOXILDUHSBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)C=CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.